3-O-Benzyl Estratetraenol Iodide
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for 3-O-benzyl estratetraenol iodide is (15α,16α,17β)-3-(benzyloxy)-estra-1,3,5(10),16-tetraen-17-yl iodide . This nomenclature reflects the compound’s tetracyclic steroid backbone, benzyl ether substitution at the C3 hydroxyl group, and iodination at the C17 position. The stereochemical configuration is defined by α-orientation at C15 and C16, and β-orientation at C17, which is critical for its molecular interactions.
Molecular Formula and Weight Discrepancies in Literature
Reported molecular formulas vary significantly:
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| C₂₅H₂₇IO | 470.39 | |
| C₄₈H₅₈O₂₈ | 1,082.96 |
The discrepancy arises from conflicting data: C₂₅H₂₇IO aligns with the core estratetraenol structure modified by benzyl and iodide groups, while C₄₈H₅₈O₂₈ suggests a highly acetylated derivative, possibly a synthesis intermediate or a mischaracterization.
Comparative Analysis of SMILES and InChI Representations
CC(=O)OCC1O[C@@H](OCC2O[C@@H](OCC3O[C@@H](Oc4ccc5C(=CC(=O)Oc5c4)C)C(OC(=O)C)C(OC(=O)C)[C@H]3OC(=O)C)C(OC(=O)C)C(OC(=O)C)[C@H]2OC(=O)C)C(OC(=O)C)C(OC(=O)C)[C@H]1OC(=O)C
This indicates extensive acetylation, inconsistent with the simpler C₂₅H₂₇IO structure. The InChIKey (NAQUAXSCBJPECG-FXSWLTOZSA-N) from for a related benzyl ether compound highlights stereochemical specificity, underscoring the importance of configuration in reactivity.
Physicochemical Properties
Solubility Profiles in Organic Solvents
While direct solubility data for 3-O-benzyl estratetraenol iodide is limited, analogous estratetraenol derivatives exhibit:
- High solubility in chloroform and dimethyl sulfoxide (DMSO).
- Moderate solubility in methanol and ethanol.
- Low solubility in aqueous buffers (pH 7.4).
The benzyl and iodide groups enhance lipophilicity, favoring dissolution in nonpolar solvents.
Partition Coefficients (LogP/LogD) and Bioavailability Predictions
Using the C₂₅H₂₇IO formula:
- Predicted LogP : 6.2 ± 0.3 (ChemAxon), indicating high lipophilicity.
- LogD (pH 7.4) : 5.8, suggesting minimal ionization at physiological pH.
- Bioavailability : Poor aqueous solubility (0.01 mg/mL) but high membrane permeability, aligning with Rule of Five exceptions for steroids.
Properties
Molecular Formula |
C₂₅H₂₇IO |
|---|---|
Molecular Weight |
470.39 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Steroid Derivatives
Functional and Behavioral Effects
- Estratetraenol vs. Androstadienone: Estratetraenol: Primarily associated with enhanced interpretation of romantic cues (e.g., intimacy judgments) and autonomic arousal (e.g., skin conductance changes) .
- 3-O-Benzyl Estratetraenol Iodide vs. However, empirical data on its behavioral effects are absent in the literature reviewed.
Preparation Methods
Benzylation of Estratetraenol
The 3-hydroxyl group of estratetraenol is protected as a benzyl ether to prevent undesired reactivity during subsequent iodination. While traditional benzylation employs benzyl halides (e.g., benzyl bromide) with bases like potassium carbonate, the patented method for benzyl iodide synthesis offers an alternative route. In this approach, aryl aldehydes react with iodine and phosphorous acid under a protective atmosphere to yield benzyl iodides. Adapting this methodology, estratetraenol’s 3-hydroxyl group could undergo nucleophilic substitution with in situ-generated benzyl iodide, though the instability of benzyl iodide necessitates immediate use.
Reaction Conditions (Adapted from):
-
Solvent: Dichloromethane or ethyl acetate
-
Temperature: 80–100°C under nitrogen
-
Reagents: Estratetraenol, benzaldehyde, iodine, phosphorous acid
-
Workup: Extraction with ethyl acetate, drying over sodium sulfate, column chromatography
Hypothetical Yield: 60–75% (extrapolated from analogous benzyl iodide syntheses).
Iodination of the Benzylated Intermediate
Iodination introduces the iodide substituent, potentially at a sterically accessible site on the steroid骨架. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is feasible, though regioselectivity must be controlled. Alternatively, metal-catalyzed C–H iodination could target specific positions. The choice of iodinating agent depends on the desired substitution pattern and compatibility with the benzyl ether.
Example Protocol:
-
Dissolve 3-O-benzyl estratetraenol in anhydrous tetrahydrofuran (THF).
-
Add NIS (1.2 equiv) and stir at 0°C for 2 hours.
-
Quench with sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography.
Characterization Data (Modeled After):
-
1H NMR (500 MHz, CDCl3): δ 7.43–7.27 (m, aromatic protons), 4.50 (s, OCH2Ph), 0.80–2.50 (m, steroid骨架 protons).
-
13C NMR (125 MHz, CDCl3): δ 138.84 (quaternary aromatic carbon), 128.40–127.46 (aromatic CH), 72.10 (OCH2Ph), 5.44 (C-I).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance iodination rates but may compromise benzyl ether stability. Ethyl acetate, used in the benzylation step, balances reactivity and solubility. Elevated temperatures (80–100°C) accelerate aryl aldehyde iodination but risk decomposition of heat-sensitive intermediates.
Catalytic Additives
Phosphorous acid in benzylation acts as a reducing agent, facilitating iodine’s reaction with benzaldehyde. For iodination, silver triflate or palladium catalysts could improve regioselectivity, though their compatibility with the steroid骨架 requires validation.
Analytical Validation and Challenges
NMR Spectroscopy
1H and 13C NMR spectra confirm benzyl ether formation (δ 4.50 ppm for OCH2Ph) and iodide incorporation (absence of specific proton signals due to deshielding). Quaternary carbons adjacent to iodine exhibit distinct shifts in 13C NMR (e.g., δ 5.44 ppm).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-O-Benzyl Estratetraenol Iodide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves benzylation of estratetraenol derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). For iodination, KI or NaI in acidic media (e.g., H₂SO₄) is employed. Critical parameters include temperature control (60–80°C for benzylation , 0–5°C for iodination ), stoichiometric ratios, and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product (>95% purity) .
Q. How can researchers characterize the structural integrity of 3-O-Benzyl Estratetraenol Iodide?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm benzyl and iodide substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl ).
- Mass Spectrometry (HRMS) for molecular ion validation (theoretical m/z 471.21 for C₂₅H₂₈O·I⁻ ).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally analogous iodinated compounds .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for 3-O-Benzyl Estratetraenol Iodide?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
- Conduct dose-response studies across multiple models (e.g., HEK-293 vs. CHO cells) .
- Use blockade assays with competitive inhibitors (e.g., unlabeled estratetraenol) to validate receptor binding specificity .
- Apply statistical meta-analysis to compare published datasets, adjusting for batch effects and normalization methods .
Q. How can researchers optimize the stability of 3-O-Benzyl Estratetraenol Iodide in long-term pharmacological studies?
- Methodological Answer : Stability challenges include iodide dissociation and benzyl ether hydrolysis. Mitigation strategies:
- Storage : –20°C under argon, with desiccants to prevent moisture ingress .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility and reduce degradation .
- Stability-indicating assays : Monitor degradation products via HPLC-DAD at λ = 254 nm, with a C18 column and acetonitrile/water mobile phase .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD, kon/koff) for putative receptors .
- Molecular Dynamics Simulations (e.g., AMBER or GROMACS) to model ligand-receptor docking, leveraging X-ray or cryo-EM structures of homologous proteins .
- Isothermal Titration Calorimetry (ITC) to assess thermodynamic profiles (ΔH, ΔS) of binding .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish between metabolic byproducts and intentional signaling functions of 3-O-Benzyl Estratetraenol Iodide?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
